

In-depth Technical Guide: The Mechanism of Action of UM4118 in Cancer Cells

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Compound of Interest			
Compound Name:	UM4118		
Cat. No.:	B15606672	Get Quote	

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Abstract

UM4118 is a novel small molecule that has demonstrated potent and selective cytotoxic activity against cancer cells, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the current understanding of **UM4118**'s mechanism of action. **UM4118** functions as a copper ionophore, disrupting intracellular copper homeostasis and inducing a specialized form of programmed cell death known as cuproptosis. This document details the molecular pathways implicated in **UM4118**-induced cell death, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies for relevant assays, and visualizes the core mechanisms through signaling and workflow diagrams.

Core Mechanism of Action: Induction of Cuproptosis

UM4118's primary mechanism of action is the induction of cuproptosis, a recently identified form of regulated cell death triggered by excess intracellular copper. As a copper ionophore, **UM4118** facilitates the transport of copper ions across cellular membranes, leading to a rapid increase in intracellular copper concentrations.[1][2] This targeted disruption of copper homeostasis is particularly effective in cancer cells, which often exhibit a higher demand for copper compared to normal cells.[1]



The accumulation of intracellular copper, facilitated by **UM4118**, leads to the aggregation of lipoylated proteins within the mitochondria.[1] Specifically, **UM4118** has been shown to induce the aggregation of dihydrolipoamide S-acetyltransferase (DLAT), a key component of the pyruvate dehydrogenase complex.[1] This event disrupts the tricarboxylic acid (TCA) cycle and impairs mitochondrial respiration, ultimately leading to cell death.[1] Studies have demonstrated that **UM4118** impairs maximal mitochondrial respiration capacity in AML cells.[1]

Quantitative Data

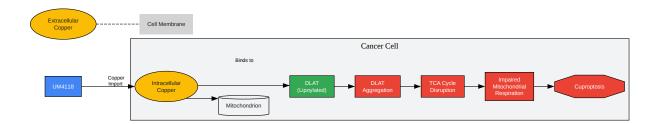
The following table summarizes the available quantitative data regarding the activity of **UM4118** in cancer cells.

Parameter	Cell Type	Value	Reference
IC50	Primary AML specimens (SF3B1- mutated)	Significantly lower than in SF3B1 wild- type	[1]
IC50	Panel of 14 primary AML specimens	Varies, with higher sensitivity in SF3B1-mutated samples	[1]
Effect on Mitochondrial Respiration	OCI-AML5 cells	Impairs maximal respiration capacity	[1]
Intracellular Copper Levels	OCI-AML5 cells	Significantly increased after 3-hour exposure	[1]

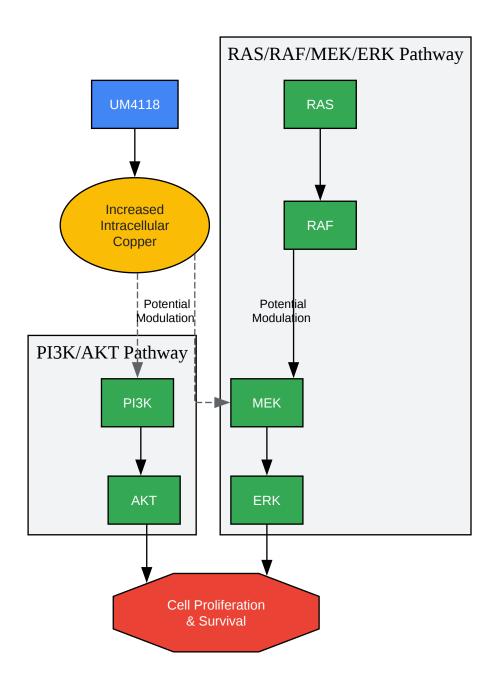
Signaling Pathways Cuproptosis Signaling Pathway

The central signaling pathway initiated by **UM4118** is the cuproptosis pathway. The key molecular events are depicted in the diagram below.

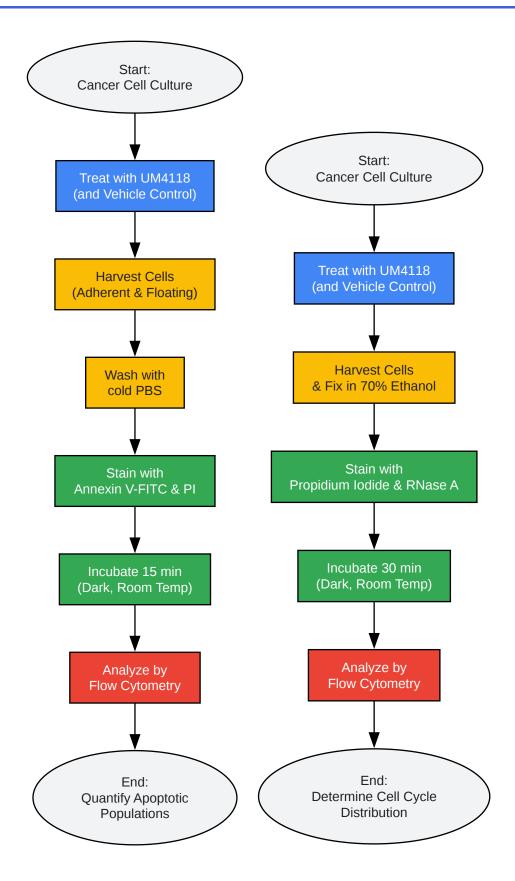












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